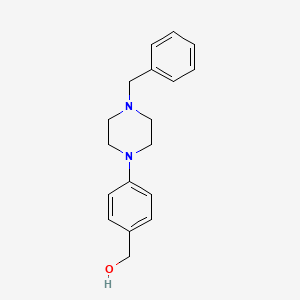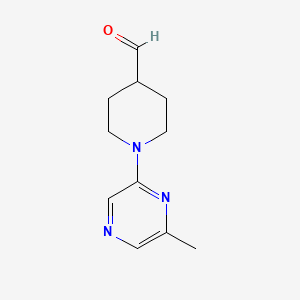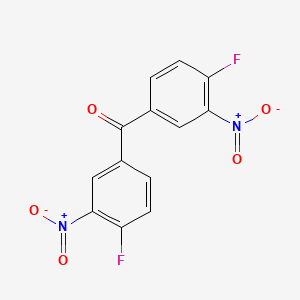
2-(Chloromethyl)-1-phenyl-1H-benzimidazole
Vue d'ensemble
Description
“2-(Chloromethyl)-1-phenyl-1H-benzimidazole” is a compound that belongs to the class of benzimidazoles . Benzimidazoles are bicyclic compounds consisting of fused benzene and imidazole rings. In this specific compound, a phenyl group is attached at the 1-position and a chloromethyl group is attached at the 2-position of the benzimidazole ring .
Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-1-phenyl-1H-benzimidazole” consists of a benzimidazole ring with a phenyl group attached at the 1-position and a chloromethyl group attached at the 2-position . The exact geometric configuration and bond lengths/angles would require further computational or experimental studies for determination.Chemical Reactions Analysis
The chloromethyl group in “2-(Chloromethyl)-1-phenyl-1H-benzimidazole” is a reactive site and can undergo various chemical reactions. For instance, it can participate in nucleophilic substitution reactions . The exact reactions would depend on the reaction conditions and the reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-1-phenyl-1H-benzimidazole” would depend on its molecular structure. For instance, the presence of the benzimidazole ring could contribute to its aromaticity and stability. The chloromethyl group could make the compound more reactive. The exact properties such as melting point, boiling point, solubility, etc., would require experimental determination.Mécanisme D'action
The mechanism of action of “2-(Chloromethyl)-1-phenyl-1H-benzimidazole” would depend on its application. Benzimidazole derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer activities . The exact mechanism of action would require further studies.
Safety and Hazards
As with any chemical compound, handling “2-(Chloromethyl)-1-phenyl-1H-benzimidazole” would require appropriate safety measures. The compound could be harmful if swallowed, inhaled, or comes into contact with skin. It could also pose environmental hazards . The exact safety and hazards information should be available in the compound’s Material Safety Data Sheet (MSDS).
Orientations Futures
Benzimidazole derivatives, including “2-(Chloromethyl)-1-phenyl-1H-benzimidazole”, have been the subject of various studies due to their potential biological activities . Future research could focus on exploring these activities further and developing new synthesis methods or applications for these compounds .
Propriétés
IUPAC Name |
2-(chloromethyl)-1-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-10-14-16-12-8-4-5-9-13(12)17(14)11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOBCMJTBPLYGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50604133 | |
| Record name | 2-(Chloromethyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94937-86-7 | |
| Record name | 2-(Chloromethyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50604133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1603152.png)


![1-(2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B1603157.png)









